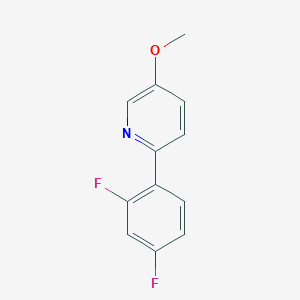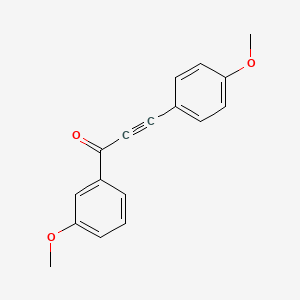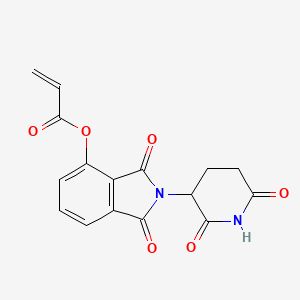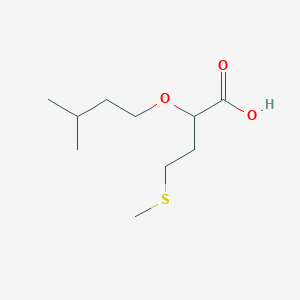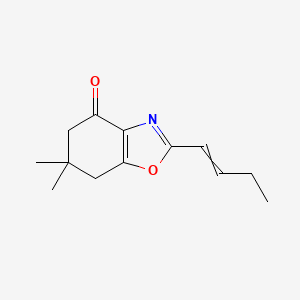
2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one is an organic compound with a unique structure that combines a benzoxazole ring with a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and supply of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties
Mechanism of Action
The mechanism of action of 2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and triggering downstream effects. The exact mechanism depends on the specific application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one can be compared with other similar compounds, such as:
Benzoxazole derivatives: These compounds share the benzoxazole ring structure but may have different side chains or functional groups.
Butenyl-substituted compounds: These compounds have a butenyl side chain but may differ in the core structure or other substituents.
The uniqueness of this compound lies in its specific combination of structural features, which can confer distinct chemical and biological properties .
Properties
CAS No. |
833446-86-9 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-but-1-enyl-6,6-dimethyl-5,7-dihydro-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C13H17NO2/c1-4-5-6-11-14-12-9(15)7-13(2,3)8-10(12)16-11/h5-6H,4,7-8H2,1-3H3 |
InChI Key |
ILCLKKHIQPWPAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=NC2=C(O1)CC(CC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


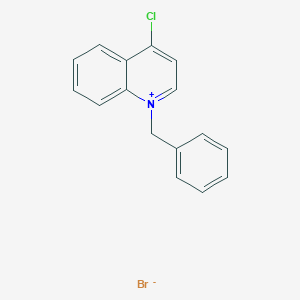
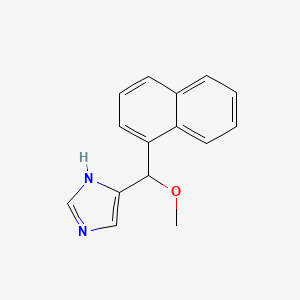
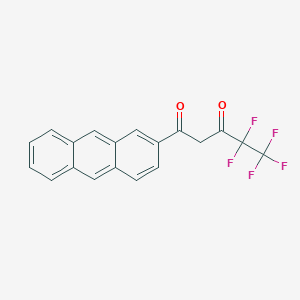
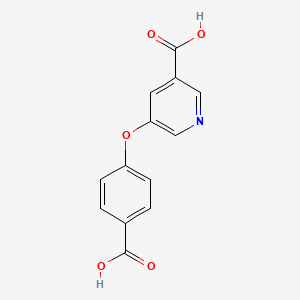
![2-Methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B15158703.png)
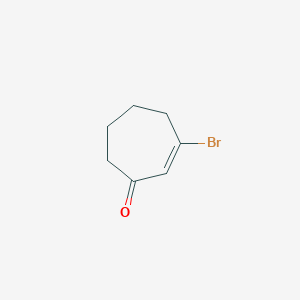
![3-Methyl-1-(3-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15158714.png)
![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-5-methylpyridine](/img/structure/B15158721.png)

